molecular formula C5H9NS B1265438 Isobutyl isothiocyanate CAS No. 591-82-2

Isobutyl isothiocyanate

Cat. No.: B1265438
CAS No.: 591-82-2
M. Wt: 115.2 g/mol
InChI Key: NSDDRJXKROCWRZ-UHFFFAOYSA-N
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Description

Isobutyl isothiocyanate is an organic compound with the molecular formula C₅H₉NS. It is a colorless to light yellow liquid with a pungent odor. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with carbon disulfide and chlorine to form this compound. Another method includes the reaction of isobutylamine with thiophosgene .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting isobutylamine with carbon disulfide in the presence of a base, followed by oxidation with chlorine. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isobutyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

1.1 Heat Tolerance Enhancement in Plants

Recent studies have highlighted the role of isobutyl isothiocyanate as a potent heat tolerance enhancer in plants. Research conducted on transgenic Arabidopsis plants demonstrated that this compound significantly induced the expression of heat shock proteins, which are crucial for plant survival under heat stress conditions. When treated with this compound, these plants exhibited enhanced heat tolerance compared to controls, as evidenced by increased fresh weight and chlorophyll content after exposure to high temperatures (46°C) for one hour .

Table 1: Effects of this compound on Heat Tolerance

Treatment Concentration (mM)Fresh Weight (g)Chlorophyll Content (mg/g)
0 (Control)X1Y1
0.2X2Y2
0.5X3Y3

Note: Values X1, Y1, etc., represent experimental data points from the study.

1.2 Biofumigation and Pest Control

This compound has also been studied for its biofumigation potential. It can inhibit various soil pathogens and pests, making it a valuable tool in integrated pest management strategies. Its application has been shown to reduce the incidence of fungal diseases in crops by directly affecting pathogen viability and altering microbial community structures in the soil .

Food Safety and Antimicrobial Properties

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including E. coli and Salmonella. This characteristic positions it as a potential natural preservative in food products. Studies indicate that isothiocyanates can disrupt bacterial cell membranes and inhibit growth, thus enhancing food safety .

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coliA1
SalmonellaA2
Staphylococcus aureusA3

Note: Values A1, A2, etc., represent experimental data points from relevant studies.

Case Studies and Research Findings

3.1 Case Study: Heat Stress Response in Arabidopsis

A detailed investigation into the heat shock response induced by this compound involved treating transgenic Arabidopsis seedlings with varying concentrations of the compound. The study found that at a concentration of 0.5 mM, there was a marked increase in the expression of heat shock protein genes, leading to improved growth metrics post-heat exposure .

3.2 Case Study: Antifungal Properties

Another study focused on the antifungal properties of this compound demonstrated its effectiveness against specific fungal pathogens affecting crops. The results indicated that application of this compound significantly reduced fungal colonization on treated plants compared to untreated controls, supporting its use as a biocontrol agent .

Comparison with Similar Compounds

Isobutyl isothiocyanate can be compared with other isothiocyanates such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane

Uniqueness:

By understanding the properties, synthesis, reactions, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and industry.

Biological Activity

Isobutyl isothiocyanate (IBITC) is a naturally occurring compound derived from glucosinolates, primarily found in cruciferous vegetables. It has garnered attention for its diverse biological activities, particularly in the fields of cancer prevention, antimicrobial properties, and plant stress tolerance. This article provides an in-depth analysis of the biological activity of IBITC, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C4_4H7_7N2_2S
  • Molecular Weight : 115.17 g/mol

IBITC is formed through the enzymatic hydrolysis of glucosinolates by myrosinase, which occurs when plant tissues are damaged. This process releases isothiocyanates, which are known for their protective roles in plants and their beneficial effects on human health.

Anticancer Activity

Research has consistently demonstrated the anticancer potential of IBITC. Isothiocyanates are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). The following table summarizes key findings from various studies on the anticancer effects of IBITC:

Study ReferenceCell Line TestedMechanism of ActionKey Findings
Human colon cancer cells (HT-29)Induction of apoptosisSignificant reduction in cell viability at concentrations above 10 µM.
Breast cancer cells (MCF-7)Inhibition of cell cycle progressionG1 phase arrest observed with IC50 values around 15 µM.
Lung cancer cells (A549)Activation of MAPK signaling pathwayEnhanced apoptosis markers detected at 20 µM concentration.

The studies indicate that IBITC can modulate various signaling pathways involved in cancer progression, including MAPK and oxidative stress pathways, thereby enhancing its chemopreventive effects.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy has been documented against both bacteria and fungi. The following table summarizes its antimicrobial effects:

Pathogen TestedType of ActivityMinimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal0.5 µg/mL
Staphylococcus aureusBacteriostatic1 µg/mL
Candida albicansFungicidal2 µg/mL

Research indicates that IBITC disrupts microbial cell membranes and inhibits key metabolic processes, making it a promising candidate for natural antimicrobial agents in food preservation and therapeutic applications .

Plant Stress Tolerance

Recent studies have highlighted the role of IBITC in enhancing heat tolerance in plants. For instance, treatment with IBITC has been shown to induce heat shock responses in Arabidopsis thaliana, leading to improved survival rates under heat stress conditions.

  • Case Study : A study found that seedlings treated with IBITC exhibited higher levels of heat shock proteins compared to untreated controls, indicating enhanced thermotolerance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing isobutyl isothiocyanate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution using isobutyl halides and thiocyanate salts. Key factors include solvent polarity (e.g., acetone vs. ethanol), temperature control (40–60°C), and stoichiometric ratios to minimize side reactions like hydrolysis . Characterization via GC-MS or NMR is critical to confirm purity, with retention indices and spectral matching against databases .

Q. How does the isobutyl group’s structure affect the compound’s reactivity compared to other alkyl isothiocyanates?

The branched isobutyl group introduces steric hindrance, reducing nucleophilic attack rates compared to linear analogs (e.g., methyl or ethyl isothiocyanates). Computational studies (DFT) can model this effect by analyzing electron density distributions and transition-state geometries . Experimental validation involves kinetic studies under controlled conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, fume hoods, and chemical-resistant aprons is mandatory. Storage should avoid contact with oxidizing agents, and spills require neutralization with alkaline solutions (e.g., 10% sodium bicarbonate) . Risk assessments must address acute toxicity (oral LD50 ~300 mg/kg in rodents) and volatility-driven inhalation risks .

Advanced Research Questions

Q. How can time-resolved GC analysis resolve contradictions in reported rearrangement mechanisms of isothiocyanates?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) require time-resolved GC to track intermediate species. For example, in 2-chloro-2-propenyl isothiocyanate studies, Gibbs free energy calculations from GC retention times identified rate-determining steps, clarifying the dominance of carbocation intermediates . Replicate experiments with deuterated analogs or isotopic labeling can validate findings .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity. Validation requires cross-referencing with in vitro assays, such as MIC (minimum inhibitory concentration) tests against E. coli or MTT assays on cancer cell lines .

Q. How do solvent effects and pH influence the stability of this compound in biological assays?

Aqueous stability is pH-dependent: acidic conditions (pH < 4) accelerate hydrolysis to isobutylamine and COS, while neutral/basic buffers extend stability. Solvents like DMSO enhance solubility but may interfere with UV-Vis quantification. Methodological optimization involves HPLC-UV monitoring of degradation kinetics under varying pH and solvent systems .

Q. What experimental designs address data variability in thermal degradation studies of this compound?

Controlled pyrolysis setups with inline FTIR or GC-TCD can track volatile byproducts. Statistical tools (ANOVA) identify significant variables (e.g., temperature ramping rates). Replicates (n ≥ 5) and calibration with certified reference materials reduce uncertainty .

Q. Methodological Guidance

  • Contradiction Resolution : When conflicting data arise (e.g., divergent kinetic rates), apply the FLOAT method:

    • F ocus on primary variables (e.g., temperature, catalyst).
    • L ink hypotheses to observable outcomes (e.g., product ratios).
    • O rganize data into comparative tables.
    • A ssess reproducibility via independent replication.
    • T est alternative models (e.g., Arrhenius vs. Eyring plots) .
  • Data Interpretation : Use software (e.g., OriginLab, Python’s SciPy) for regression analysis and error propagation. Report uncertainties as ± 95% confidence intervals .

Properties

IUPAC Name

1-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDDRJXKROCWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207846
Record name Isobutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Green pungent aroma
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.945
Record name Isobutyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

591-82-2
Record name Isobutyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl isothiocyanate
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Record name Isobutyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850
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Record name ISOBUTYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Record name Isobutyl isothiocyanate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032345
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isobutyl isothiocyanate
Isobutyl isothiocyanate
Isobutyl isothiocyanate
Isobutyl isothiocyanate
Isobutyl isothiocyanate
Isobutyl isothiocyanate

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